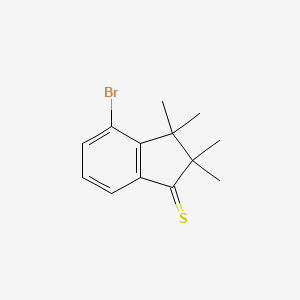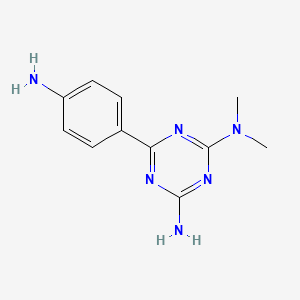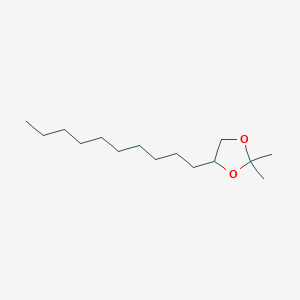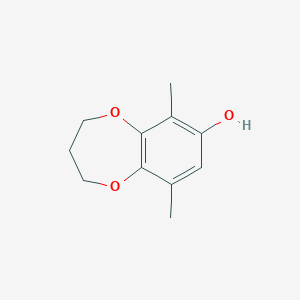![molecular formula C15H14O B14403085 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one CAS No. 88522-11-6](/img/structure/B14403085.png)
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is a compound that belongs to the bicyclo[3.3.1]nonane family. This structural motif is significant in many natural compounds and has garnered interest in medicinal chemistry due to its unique properties . The compound features a bicyclic structure with a phenyl group attached, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one typically involves an aldol condensation reaction. The process begins with cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor . The reaction involves two main steps:
Formation of Vinyl Ketone: Mannich salt is converted to vinyl ketone by the action of alkali.
Michael Reaction and Intramolecular Aldol Condensation: The vinyl ketone undergoes a Michael reaction with ethyl acetoacetate, followed by intramolecular aldol condensation, hydrolysis of the ester group, and subsequent decarboxylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another member of the bicyclo[3.3.1]nonane family with similar structural features.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups, providing different chemical properties and reactivity.
Uniqueness
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88522-11-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-phenylbicyclo[3.3.1]nona-3,6-dien-2-one |
InChI |
InChI=1S/C15H14O/c16-15-9-7-12-10-13(15)6-8-14(12)11-4-2-1-3-5-11/h1-5,7-9,12-13H,6,10H2 |
InChI Key |
CNVYVKMTUCXTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2CC1C(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)

![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)


![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)

![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)

